3-Hydroxy-N'-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide
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Overview
Description
3-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is a complex organic compound with a molecular formula of C21H21N3O4S3 and a molecular weight of 475.611 g/mol This compound is notable for its intricate structure, which includes a thiazolidinone ring, a thiophene moiety, and a benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide typically involves multiple steps. One common method includes the condensation of 3-hydroxybenzohydrazide with a thiazolidinone derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar synthetic routes with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The benzohydrazide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives .
Scientific Research Applications
3-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The thiazolidinone ring and thiophene moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide
- 4-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide
Uniqueness
3-Hydroxy-N’-{6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanoyl}benzohydrazide is unique due to its specific substitution pattern and the presence of both thiazolidinone and thiophene moieties.
Properties
Molecular Formula |
C21H21N3O4S3 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
3-hydroxy-N'-[6-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]hexanoyl]benzohydrazide |
InChI |
InChI=1S/C21H21N3O4S3/c25-15-7-4-6-14(12-15)19(27)23-22-18(26)9-2-1-3-10-24-20(28)17(31-21(24)29)13-16-8-5-11-30-16/h4-8,11-13,25H,1-3,9-10H2,(H,22,26)(H,23,27)/b17-13+ |
InChI Key |
VJLTUDLKZYACEH-GHRIWEEISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC(=O)CCCCCN2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)NNC(=O)CCCCCN2C(=O)C(=CC3=CC=CS3)SC2=S |
Origin of Product |
United States |
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